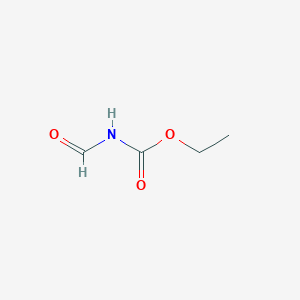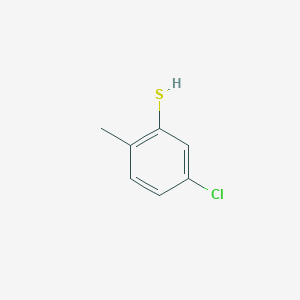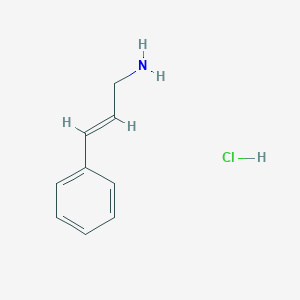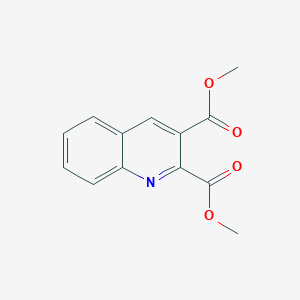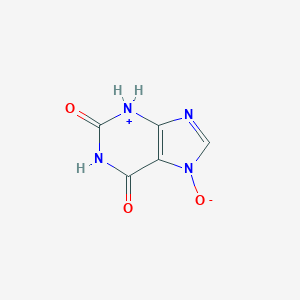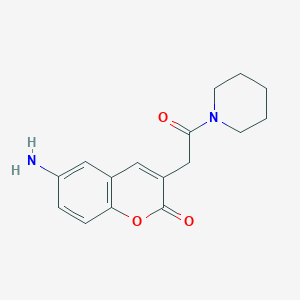
Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound belongs to the coumarin family, which is known for its diverse biological activities. The synthesis method of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, its mechanism of action, and its biochemical and physiological effects have been the focus of many research studies. In
Mécanisme D'action
The mechanism of action of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, involves the inhibition of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of tyrosine kinases, which are involved in cell signaling pathways. This inhibition leads to the suppression of cell growth and proliferation, making it a potential anticancer agent.
Effets Biochimiques Et Physiologiques
Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, has been found to have various biochemical and physiological effects. It exhibits antioxidant activity, which helps in reducing oxidative stress and preventing cellular damage. It also exhibits anti-inflammatory activity, which helps in reducing inflammation and pain. It has been found to have a positive effect on the cardiovascular system, reducing the risk of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, in lab experiments is its diverse biological activities. It exhibits anticancer, antiviral, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-. One of the future directions is the development of new drugs based on this compound. Its diverse biological activities make it a promising candidate for the development of new drugs for the treatment of various diseases. Another future direction is the study of its mechanism of action in more detail. Understanding the mechanism of action will help in the development of more effective drugs. Finally, the study of its toxicity and safety profile will be important for its use in clinical trials.
Méthodes De Synthèse
The synthesis of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, involves the reaction of 6-amino-4-hydroxycoumarin with piperidine-4-carboxylic acid methyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-.
Applications De Recherche Scientifique
Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antiviral, antibacterial, and antifungal activities. It also exhibits anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
18144-59-7 |
|---|---|
Nom du produit |
Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)- |
Formule moléculaire |
C16H18N2O3 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
6-amino-3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C16H18N2O3/c17-13-4-5-14-11(9-13)8-12(16(20)21-14)10-15(19)18-6-2-1-3-7-18/h4-5,8-9H,1-3,6-7,10,17H2 |
Clé InChI |
BMYCFOKWCXDLQE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O |
SMILES canonique |
C1CCN(CC1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O |
Autres numéros CAS |
18144-59-7 |
Synonymes |
6-Amino-3-[(piperidinocarbonyl)methyl]coumarin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



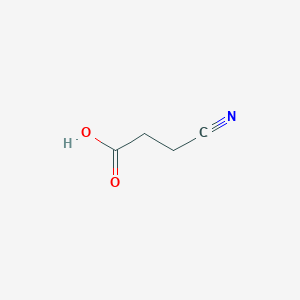
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
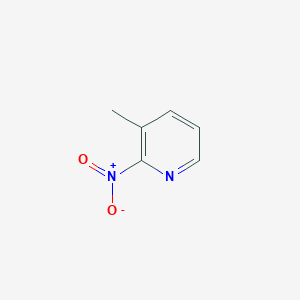
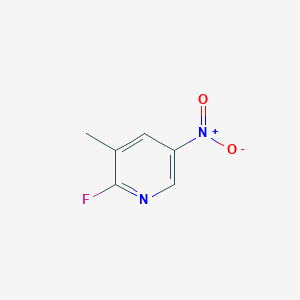
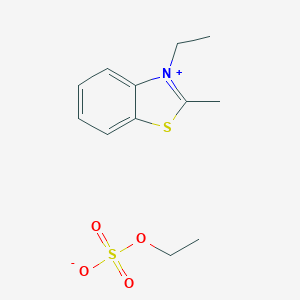
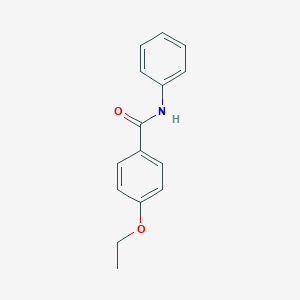
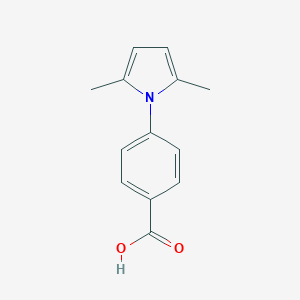
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
